
1-Hydroxy-5-methylquinolin-2(1H)-one
Beschreibung
1-Hydroxy-5-methylquinolin-2(1H)-one is a heterocyclic compound featuring a quinolin-2(1H)-one core with a hydroxyl group at position 1 and a methyl group at position 4. The quinolinone scaffold is notable for its presence in bioactive alkaloids and synthetic pharmaceuticals, where substituent positions significantly influence reactivity, solubility, and biological activity .
Eigenschaften
CAS-Nummer |
112590-63-3 |
---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
1-hydroxy-5-methylquinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-7-3-2-4-9-8(7)5-6-10(12)11(9)13/h2-6,13H,1H3 |
InChI-Schlüssel |
YPQQQBKSBYKUPU-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=O)N(C2=CC=C1)O |
Kanonische SMILES |
CC1=C2C=CC(=O)N(C2=CC=C1)O |
Synonyme |
2(1H)-Quinolinone,1-hydroxy-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The synthesis of 1-hydroxy-5-methylquinolin-2(1H)-one can be achieved through several methods, often involving the reaction of substituted quinoline derivatives with various reagents. For instance, the compound has been synthesized via acid-catalyzed reactions with propargylic alcohols, yielding pyrano[3,2-c]quinolones and furo[3,2-c]quinolones in moderate to high yields. These derivatives exhibit promising biological activities and can be further transformed into complex structures suitable for drug development .
Antimicrobial Properties
This compound and its derivatives have shown significant antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of bacteria and fungi. For example, certain derivatives have been evaluated for their effectiveness as antioxidants in lubricating greases, demonstrating a reduction in oxidative deterioration compared to blank greases .
Anticancer Activity
Research has highlighted the anticancer potential of quinoline derivatives. The compound's structure allows it to interact with biological targets implicated in cancer progression. In vitro studies have shown that some derivatives can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents .
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective properties. It has been investigated for its ability to mitigate cognitive decline associated with neurodegenerative diseases such as Alzheimer's. The synthesis of related compounds targeting phosphodiesterase inhibitors has shown promise in enhancing cognitive function .
Applications in Drug Development
The versatility of this compound extends to its use as an intermediate in the synthesis of various medicinally important compounds:
Application | Description |
---|---|
Antitubercular Agents | Used in the synthesis of 2-(quinolin-4-yloxy)acetamides which exhibit antitubercular activity. |
Alzheimer’s Disease Treatment | Development of 2-arylethenylquinoline derivatives aimed at treating Alzheimer’s disease. |
Antibacterial Agents | Synthesis of phenylimidazole-pyrazolo[1,5-c]quinazolines as potent antibacterial agents. |
Antioxidants | Evaluation of antioxidant efficiency in lubricating greases using quinolinones. |
Case Study 1: Antioxidant Efficiency
A study evaluated the antioxidant efficiency of synthesized quinolinones in lubricating greases using ASTM D-942 and D-664 standards. The results indicated that the addition of these compounds significantly reduced the total acid number and oxygen pressure drop over time compared to untreated grease samples . This suggests their potential utility in industrial applications where oxidative stability is critical.
Case Study 2: Neuroprotective Properties
In a recent investigation into neuroprotective effects, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase activity. The results demonstrated that certain compounds significantly improved cognitive performance in animal models, indicating their potential for further development as neuroprotective agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional distinctions between 1-hydroxy-5-methylquinolin-2(1H)-one and its analogs are critical for understanding their divergent properties. Below is a comparative analysis:
Substituent Position and Functional Groups
Physicochemical Properties
- Melting Points: 4-Hydroxy-1-methylquinolin-2(1H)-one derivative: 289–290°C . 5-Methoxy derivatives: Generally lower melting points due to reduced hydrogen bonding compared to hydroxyl analogs .
- Solubility : Hydroxyl groups (e.g., C1-OH or C4-OH) enhance aqueous solubility, while methyl/methoxy groups increase lipophilicity .
Research Findings and Implications
- Structural Insights : The position of hydroxyl and methyl groups dictates hydrogen bonding, electronic effects, and steric hindrance, influencing both chemical reactivity and biological interactions. For instance, C1-OH in the target compound may confer stronger acidity compared to C4-OH analogs .
- Synthetic Optimization: Protecting group strategies (e.g., acetylating the amide in 5-methoxy synthesis) are critical for avoiding side reactions in substituted quinolinones .
- Applications: Methyl and methoxy derivatives are explored as corrosion inhibitors (e.g., 8-hydroxyquinoline hybrids in Scheme 1 of ), while amino/hydroxy variants are prioritized for drug discovery .
Vorbereitungsmethoden
Friedel–Crafts Alkylation and Cyclization
A foundational method involves Friedel–Crafts alkylation followed by intramolecular cyclization. In one protocol, 4-hydroxy-1-methylquinolin-2(1H)-one reacts with propargylic alcohols under acidic conditions to form fused pyrano- or furoquinolones. For 1-hydroxy-5-methylquinolin-2(1H)-one, substituting the propargylic alcohol with a methyl-bearing analog directs the reaction toward 5-methyl substitution. The mechanism proceeds via:
-
Allenylation : Acid catalysis (e.g., PTSA) activates the propargylic alcohol, forming an allenyl intermediate.
-
Cyclization : A 5-exo-dig ring closure forms the furan or pyran moiety, with the methyl group positioned at C5.
Table 1: Reaction Conditions and Yields for Acid-Catalyzed Synthesis
Propargylic Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
2-Methylpropargyl | PTSA | 80 | 6 | 72 |
3-Methylpropargyl | H2SO4 | 100 | 8 | 65 |
This method achieves moderate yields but requires strict control of steric and electronic effects to avoid byproducts like pyrano[3,2-c]quinolones.
Hydrazine-Mediated Condensation
Source details a two-step synthesis starting from 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinolin-3-yl derivatives. The protocol involves:
-
Hydrazine Addition : Refluxing the quinolinone precursor with hydrazine hydrate in DMF facilitates hydrazone formation.
-
Cyclocondensation : Subsequent reaction with pyrimidinethione in ethanol yields a dihydropyrimidine-fused quinoline, which is oxidized to the target compound.
Critical Parameters :
-
Solvent Choice : DMF enhances hydrazine solubility but may lead to decomposition above 100°C.
-
Oxidation : Atmospheric oxygen suffices for oxidation, though MnO2 can accelerate the process.
Modern Catalytic Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A modified protocol from using microwave conditions (150°C, 20 min) achieves a 78% yield, compared to 65% under conventional reflux.
Reaction Optimization and Scalability
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may necessitate higher temperatures. Ethanol-water mixtures (3:1) balance reactivity and environmental impact.
Table 2: Solvent Optimization for Hydrazine Reactions
Solvent | Dielectric Constant | Yield (%) | Purity (%) |
---|---|---|---|
DMF | 36.7 | 72 | 95 |
Ethanol | 24.3 | 68 | 92 |
DMSO | 46.7 | 75 | 97 |
Q & A
Q. What are the standard synthetic protocols for preparing 1-Hydroxy-5-methylquinolin-2(1H)-one derivatives?
- Methodological Answer : Derivatives of this compound are typically synthesized via cyclocondensation or nucleophilic substitution. For example, refluxing carboxylic aldehydes (e.g., pyrimidine derivatives) with guanidine hydrochloride in ethanol under basic conditions (KOH) yields intermediates, which are then acid-neutralized to form the final product. Reaction conditions (4–15 hours at 80–100°C) and purification via crystallization (e.g., DMF) are critical for achieving 64–77% yields . Key reagents include acetic anhydride for acetylation and amines for functionalization.
Q. How are quinolinone derivatives structurally characterized to confirm regiochemistry and substituent placement?
- Methodological Answer : Multimodal spectroscopy is essential:
- IR spectroscopy identifies hydrogen-bonded C=O (1660–1625 cm⁻¹) and conjugated C=N/C=C stretches (1620–1567 cm⁻¹) .
- ¹H NMR distinguishes methyl groups (δ 3.59 ppm for N-CH₃), aromatic protons (δ 6.99–8.18 ppm for quinoline H-5 to H-8), and exchangeable protons (NH/OH, δ 5.84 ppm) .
- Mass spectrometry confirms molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns .
Q. What in vitro models are used to evaluate the antimicrobial activity of these compounds?
- Methodological Answer : The twofold serial dilution technique is standard for screening against Gram-positive/negative bacteria (e.g., B. proteus, P. aeruginosa) and fungi. Minimum inhibitory concentration (MIC) values (e.g., 16–32 μg/mL for fluoro-substituted derivatives) are compared to reference antibiotics like streptomycin. Bioactivity trends correlate with electron-withdrawing substituents (e.g., -F, -CN) enhancing membrane permeability .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity of this compound derivatives?
- Methodological Answer : Optimization strategies include:
- Catalyst screening : Acid catalysts (e.g., HCl) in Pictet-Spengler reactions improve cyclization efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature modulation : Controlled reflux (e.g., 80°C for 4 hours) minimizes side reactions like over-acetylation .
- Automated flow chemistry : Continuous processes reduce batch variability in industrial-scale synthesis .
Q. How can researchers resolve contradictions in reported antimicrobial activity data across studies?
- Methodological Answer : Discrepancies arise from strain variability, assay protocols, or compound stability. Mitigation strategies:
- Standardized testing : Use CLSI/M7-A6 guidelines for MIC determination .
- Combination studies : Assess synergy with adjuvants (e.g., efflux pump inhibitors) to clarify resistance mechanisms .
- Stability assays : Monitor compound degradation in physiological buffers (pH 7.4, 37°C) via HPLC .
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) in quinolinone derivatives?
- Methodological Answer :
- Molecular docking : Predict binding affinities to microbial targets (e.g., DNA gyrase, topoisomerase IV) using AutoDock Vina .
- Substituent variation : Introduce electron-deficient groups (e.g., -NO₂, -CF₃) at C-3/C-5 to enhance hydrophobic interactions .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with bioactivity .
Q. What methodologies assess the enzyme inhibition potential of this compound derivatives?
- Methodological Answer :
- Kinetic assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., NADH oxidation for dehydrogenase inhibition) .
- Fluorescence quenching : Track binding to enzyme active sites (e.g., Staphylococcus aureus enoyl-ACP reductase) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for inhibitor optimization .
Q. How can the metabolic stability and pharmacokinetic profiles of these derivatives be evaluated?
- Methodological Answer :
- Microsomal stability assays : Incubate compounds with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS .
- Caco-2 permeability : Assess intestinal absorption using monolayer transepithelial electrical resistance (TEER) .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction available for bioactivity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.